6-Tert-butyl-1-benzofuran-3-carboxylic acid
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Overview
Description
6-Tert-butyl-1-benzofuran-3-carboxylic acid is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a tert-butyl group at the 6th position and a carboxylic acid group at the 3rd position of the benzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Tert-butyl-1-benzofuran-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of ortho-hydroxyaryl ketones with appropriate reagents. For instance, the reaction of 2-hydroxyacetophenone with tert-butyl bromide in the presence of a base can yield the desired benzofuran derivative . Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the benzofuran ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization and chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
6-Tert-butyl-1-benzofuran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like bromine (Br₂)
Properties
Molecular Formula |
C13H14O3 |
---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
6-tert-butyl-1-benzofuran-3-carboxylic acid |
InChI |
InChI=1S/C13H14O3/c1-13(2,3)8-4-5-9-10(12(14)15)7-16-11(9)6-8/h4-7H,1-3H3,(H,14,15) |
InChI Key |
UHAQLJPWNPPXEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C(=CO2)C(=O)O |
Origin of Product |
United States |
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